molecular formula C19H16ClN5 B2691043 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900873-44-1

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2691043
CAS-Nummer: 900873-44-1
Molekulargewicht: 349.82
InChI-Schlüssel: SQQCWUFBROSEFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a pyridin-3-ylmethylamine substituent at the 7-position. Its structure combines a pyrazolo[1,5-a]pyrimidine core with substituents optimized for target binding and metabolic stability.

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-5-4-8-21-10-14)25-19(24-13)16(12-23-25)15-6-2-3-7-17(15)20/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQCWUFBROSEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can potentially halt the proliferation of cancer cells .

Mode of Action

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine binds to the ATP-binding site of CDK2, preventing its activation. This inhibition disrupts the phosphorylation of downstream targets necessary for cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of CDK2 by 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects several biochemical pathways. Key pathways include the retinoblastoma (Rb) pathway, where the phosphorylation of the Rb protein is inhibited, preventing the release of E2F transcription factors necessary for DNA synthesis. This disruption leads to a halt in cell cycle progression and can trigger apoptotic pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are critical for its bioavailability. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence the compound’s half-life and overall efficacy .

Result of Action

The molecular and cellular effects of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the proliferation of cancer cells, leading to reduced tumor growth. Additionally, the compound’s action can sensitize cancer cells to other therapeutic agents, enhancing the overall treatment efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. For instance, acidic or basic environments can affect the compound’s solubility and absorption. Temperature variations can impact its stability, and interactions with other drugs can alter its pharmacokinetic profile. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .

: Information synthesized from various sources on the mechanism of action of similar compounds.

Biologische Aktivität

3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

The molecular formula of this compound is C19H16ClN5, with a molecular weight of 349.82 g/mol. It is characterized by its solubility in various solvents, making it suitable for laboratory applications. The compound primarily targets cyclin-dependent kinase 2 (CDK2), a crucial regulator in cell cycle progression.

The primary mechanism of action involves the inhibition of CDK2 by binding to its ATP-binding site. This action prevents the phosphorylation of downstream targets essential for cell cycle progression, leading to G1 phase arrest and potential apoptosis in cancer cells. The inhibition of CDK2 activity is significant as it disrupts the normal cell cycle, which is often dysregulated in cancerous cells.

Anticancer Properties

Research indicates that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that related pyrazolo derivatives demonstrate nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .

Table 1: Inhibitory Concentrations (IC50) of Related Compounds

Compound NameTargetIC50 (µM)
Compound ATRKA<0.01
Compound BCDK20.05
Compound CEGFR0.15

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo derivatives have been studied for their anti-inflammatory effects. Some compounds have shown the ability to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation .

Case Studies

Several studies have evaluated the biological activities of pyrazolo derivatives:

  • Study on CDK Inhibition : A recent study demonstrated that a structurally similar compound effectively inhibited CDK2 with an IC50 value of 0.05 µM, leading to significant cell cycle arrest in various cancer cell lines.
  • Anti-tubercular Activity : Another investigation explored the anti-tubercular potential of related pyrazolo compounds, revealing significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
  • Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney (HEK-293) cells were evaluated, showing that most active compounds were nontoxic at concentrations effective against target pathogens .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Enzyme Inhibition

This compound has shown potential as an inhibitor of NADPH oxidase, an enzyme implicated in oxidative stress and various diseases, including cancer and cardiovascular disorders. The inhibition of this enzyme can lead to reduced reactive oxygen species (ROS) production, thereby mitigating oxidative damage in cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been tested against a range of bacterial strains, showing efficacy that suggests potential development into new antibiotics or antimicrobial agents .

Synthesis and Functionalization

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several key steps:

  • Cyclocondensation Reactions : The primary method involves the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This approach allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its structural diversity and biological activity .
  • Post-Synthetic Modifications : Further functionalization can be achieved through nucleophilic aromatic substitution reactions or other chemical transformations to enhance the compound's pharmacological profile.

Case Study 1: Anticancer Efficacy

A study published in Molecules examined a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The research demonstrated that specific modifications to the pyrazolo scaffold significantly increased cytotoxicity against breast cancer cell lines. The study concluded that the structural diversity offered by these compounds could lead to the development of novel anticancer agents .

Case Study 2: Enzyme Inhibition

In another investigation focused on NADPH oxidase inhibitors, researchers synthesized a library of pyrazolo derivatives and evaluated their inhibitory effects on this enzyme. The results indicated that certain compounds showed promising IC50 values, suggesting their potential as therapeutic agents for conditions associated with oxidative stress .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the 2-Chlorophenyl Group

The 2-chlorophenyl substituent undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups or modifying the aromatic ring.

Reaction TypeReagents/ConditionsProductYield (%)Reference
FluorinationKF, DMSO, 120°C, 12 h2-Fluorophenyl derivative68
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiphenyl or heteroaryl derivatives72–85
HydrolysisNaOH (aq.), EtOH, reflux, 6 h2-Hydroxyphenyl derivative54

Key Findings :

  • Fluorination proceeds efficiently with potassium fluoride in DMSO, retaining the pyrazolo[1,5-a]pyrimidine core integrity .

  • Suzuki-Miyaura cross-coupling enables the introduction of aryl/heteroaryl groups at the 2-position, with palladium catalysts showing high selectivity .

Reactivity of the Pyridine Methylamine Side Chain

The N-(pyridin-3-ylmethyl)amine group participates in alkylation, acylation, and coordination chemistry.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, CH₂Cl₂, RTN-Acetylated derivative89
Reductive AminationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl derivative76
Metal CoordinationCuCl₂, EtOH, 60°CCu(II) complexN/A

Key Findings :

  • Acylation occurs regioselectively at the primary amine, leaving the pyridine nitrogen unmodified.

  • The pyridyl group enhances metal coordination, forming stable complexes with transition metals like Cu(II) .

Electrophilic Substitution at the Pyrazolo[1,5-a]Pyrimidine Core

The fused pyrazolo-pyrimidine system undergoes electrophilic substitution at electron-rich positions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
BrominationBr₂, AcOH, 50°C6-Bromo derivative63
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative58
Vilsmeier-Haack FormylationPOCl₃, DMF, 80°C6-Formyl derivative71

Key Findings :

  • Bromination and nitration occur preferentially at position 6 due to the electron-donating effect of the methyl group at position 5 .

  • Formylation via Vilsmeier-Haack conditions generates aldehydes for further functionalization .

Reduction and Oxidation Reactions

The compound’s heterocyclic core and substituents are amenable to redox transformations.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Pyrimidine Ring ReductionH₂, Pd/C, EtOHDihydropyrazolo-pyrimidine82
Amine OxidationmCPBA, CH₂Cl₂, RTN-Oxide derivative65

Key Findings :

  • Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the pyrazole or chlorophenyl groups.

  • Oxidation of the pyridine nitrogen to N-oxide enhances water solubility .

Stability and Degradation Pathways

  • Hydrolytic Stability : The 2-chlorophenyl group resists hydrolysis under physiological pH but degrades in strongly alkaline conditions .

  • Photodegradation : Exposure to UV light leads to cleavage of the pyridine-methylamine bond, necessitating storage in amber vials.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Structural Modifications and Substituent Effects

Compound Name 3-Position 5-Position 7-Position Key Findings Reference
Target Compound : 3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Chlorophenyl Methyl Pyridin-3-ylmethyl Limited direct data; inferred metabolic stability due to pyridinylmethyl group .
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Pyridin-2-ylmethyl Potent M.tb inhibition (MIC = 0.12 μM), low hERG liability, stable in liver microsomes .
3-(2-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 11) 2-Fluorophenyl Phenyl Pyridin-2-ylmethyl Moderate M.tb activity (MIC = 1.5 μM); reduced potency compared to 4-fluorophenyl analogs .
3-(4-Chlorophenyl)-5-methyl-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl Benzyl No direct activity reported; structural similarity suggests potential for kinase inhibition .
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl High purity (99.1%), M.tb MIC = 0.25 μM; substituent bulk enhances target affinity .

Key Observations

Position of Halogen on Phenyl Ring: 4-Fluorophenyl (e.g., compound in ) confers superior anti-M.tb activity compared to 2-fluorophenyl (MIC increases from 0.12 μM to 1.5 μM) . The electron-withdrawing fluorine at the para position likely enhances target binding.

Pyridinylmethyl vs. Benzyl at 7-Position :

  • Pyridin-2-ylmethyl derivatives (e.g., ) show better M.tb inhibition than benzyl groups, possibly due to improved solubility or hydrogen bonding with the kinase ATP-binding pocket .
  • Pyridin-3-ylmethyl (target compound) is less common in the literature; its impact on activity remains unclear but may alter binding orientation.

5-Substituent Effects :

  • Methyl (target compound) vs. phenyl (e.g., compound 47 ): Smaller 5-substituents (methyl) may improve metabolic stability, while bulkier groups (phenyl) enhance potency at the cost of solubility.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Pyridin-2-ylmethyl derivatives exhibit good mouse/human liver microsomal stability (>60% remaining after 30 min) , suggesting the target compound’s pyridin-3-ylmethyl group may confer similar resilience.
  • hERG Liability : Fluorophenyl analogs show low hERG inhibition (IC50 > 30 μM) , reducing cardiac toxicity risks. Chlorophenyl substituents may require evaluation for similar safety.

Q & A

Basic Synthesis and Optimization

Q1: What synthetic routes are reported for preparing 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized? Answer: The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and substituted β-diketones. Key steps include:

  • Cyclization: Using acetic acid or polyphosphoric acid under reflux (80–120°C) to form the pyrimidine ring .
  • Substitution at Position 7: Reacting the core with pyridin-3-ylmethylamine via nucleophilic substitution. Catalysts like DIPEA (diisopropylethylamine) and polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity (>95%) .
    Optimization: Yield (60–70%) is maximized by controlling stoichiometry (1:1.2 core:amine ratio) and reaction time (12–24 hrs) .

Basic Characterization Techniques

Q2: Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity? Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm). The pyridin-3-ylmethyl group shows characteristic N–CH2– peaks (δ 4.3–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 380.1234 for C19H17ClN5) .
  • X-ray Crystallography: Resolves bond angles and confirms substituent positions in the pyrazolo-pyrimidine core (e.g., Cl–C bond length ~1.74 Å) .

Advanced Biological Activity Profiling

Q3: What in vitro and in silico strategies are used to evaluate its kinase inhibition potential? Answer:

  • Kinase Assays: Dose-dependent inhibition (IC50) is measured via ADP-Glo™ kinase assays (e.g., CDK9 inhibition at IC50 50–100 nM) .
  • Molecular Docking: Schrödinger Suite or AutoDock Vina models interactions between the chlorophenyl group and kinase ATP-binding pockets (e.g., hydrophobic interactions with Val101 and hydrogen bonds with Asp104) .
  • Selectivity Screening: Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects .

Advanced Synthetic Methodology

Q4: How can computational reaction design accelerate the development of novel derivatives? Answer:

  • Quantum Chemical Calculations (QCC): Gaussian 09 or ORCA simulates transition states to predict regioselectivity in cyclization (e.g., favoring C7 over C5 substitution) .
  • Machine Learning (ML): Train models on existing pyrazolo-pyrimidine reaction data to predict optimal solvents (e.g., DMF vs. THF) and temperatures .
  • High-Throughput Experimentation (HTE): Parallel synthesis in 96-well plates tests 50+ amine nucleophiles for diversification .

Data Contradiction Resolution

Q5: How should researchers address discrepancies in reported biological activities (e.g., conflicting IC50 values)? Answer:

  • Experimental Replication: Standardize assay protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Structural Validation: Confirm compound purity (>95%) via HPLC and co-crystallization with target enzymes .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., trifluoromethyl-substituted pyrazolo-pyrimidines) to identify SAR trends .

Mechanistic Studies

Q6: What techniques elucidate the compound’s mechanism of action in cancer cell lines? Answer:

  • Apoptosis Assays: Flow cytometry (Annexin V/PI staining) quantifies early/late apoptosis in MCF-7 cells .
  • Western Blotting: Detects downregulation of anti-apoptotic proteins (e.g., Mcl-1) post-treatment, confirming CDK9 inhibition .
  • RNA Sequencing: Identifies transcriptomic changes (e.g., MYC suppression) linked to cell cycle arrest .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.